molecular formula C5H5N3O4 B12932979 2-methyl-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 116273-51-9

2-methyl-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B12932979
CAS No.: 116273-51-9
M. Wt: 171.11 g/mol
InChI Key: ZHXPAPFCABVFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-nitro-1H-imidazole-5-carboxylic acid typically involves the nitration of 2-methylimidazole followed by carboxylation. One common method includes the reaction of 2-methylimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, nickel-catalyzed addition reactions have been reported to be effective in the synthesis of substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Methyl-4-nitro-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and disrupt metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Methyl-4-nitroimidazole
  • 2-Methyl-5-nitroimidazole
  • 4-Nitro-2-methylimidazole

Comparison: 2-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced reactivity and a broader range of applications in various fields .

Properties

CAS No.

116273-51-9

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

2-methyl-5-nitro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H5N3O4/c1-2-6-3(5(9)10)4(7-2)8(11)12/h1H3,(H,6,7)(H,9,10)

InChI Key

ZHXPAPFCABVFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.